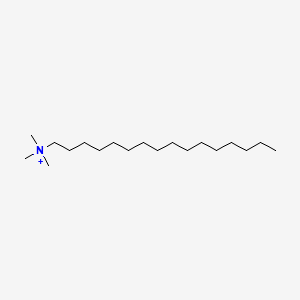

Cetrimonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cetrimonium is a quaternary ammonium cation whose salts are used as antiseptics.

Cetyltrimethylammonium ion is a quaternary ammonium ion in which the substituents on nitrogen are one hexadecyl and three methyl groups.

Cetyltrimethylammonium compound whose salts and derivatives are used primarily as topical antiseptics.

Scientific Research Applications

Environmental Analysis

- Nitrogen Species Determination : Cetrimonium compounds are used in capillary electrophoretic methods for determining nitrogen species in environmental samples, such as rainwater. This technique allows for the simultaneous measurement of nitrate, nitrite, and ammonium ions, demonstrating this compound's utility in environmental monitoring (Padarauskas, Paliulionyte, & Pranaitytė, 2001).

Waste Management

- Organic Wastewater Treatment : this compound is studied in the context of treating organic wastewater containing nitrogen and chlorine. For example, a study using a combinatorial electrochemical system found that this compound compounds could effectively remove pollutants from biologically treated landfill leachate, highlighting its role in wastewater management (Deng et al., 2019).

Biochemical Applications

- Analytical Chemistry : this compound bromide has been used to study the hydrolysis of p-substituted ethyl benzoates. The research on this compound bromide's influence on chemical reactions enhances our understanding of its role in biochemical processes (Winterborn, Meakin, & Davies, 1974).

- Anticancer Research : Interestingly, this compound bromide has been identified as a potential anticancer agent for head and neck cancer. It has shown effectiveness in in vitro and in vivo models, pointing to its potential therapeutic applications (Ito et al., 2009).

Agricultural Applications

- Soil Management : In agriculture, this compound compounds have been evaluated for their impact on nitrogen management in soils. Studies suggest that they can influence ammonia emissions and nitrogen cycling in agricultural settings, which is crucial for optimizing fertilizer use and reducing environmental impact (Kim, Saggar, & Roudier, 2012).

Ecotoxicology

- Phytotoxicity Assessment : this compound bromide's impact on plant growth and ecosystem health has been studied, showing that it can be phytotoxic at certain concentrations. This research is vital for understanding the environmental safety of this compound compounds (Song & Kim, 2016).

properties

CAS RN |

6899-10-1 |

|---|---|

Molecular Formula |

C19H42N+ |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

hexadecyl(trimethyl)azanium |

InChI |

InChI=1S/C19H42N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4/h5-19H2,1-4H3/q+1 |

InChI Key |

RLGQACBPNDBWTB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C |

melting_point |

240 °C |

Other CAS RN |

6899-10-1 |

Related CAS |

112-02-7 (chloride) 505-86-2 (hydroxide) 57-09-0 (bromide) 65060-02-8 (methyl sulfate) 68214-07-3 (monosulfate) 7192-88-3 (iodide) |

solubility |

100000 mg/L |

synonyms |

1-hexadecyltrimethylammonium chloride Cetavlon cetrimide cetriminium cetrimonium cetrimonium bromide cetrimonium chloride cetrimonium hydroxide cetrimonium iodide Cetrimonium Methosulfate cetrimonium methyl sulfate cetrimonium monosulfate cetyltrimethylammonium bromide cetyltrimethylammonium chloride CTAB CTAOH hexadecyl trimethyl ammonium bromide hexadecyl(trimethyl)azanium hexadecyltrimethylammonium bromide hexadecyltrimethylammonium octylsulfonate HTAB cpd Octylsulfonate, Hexadecyltrimethylammonium |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5,5-Bis(4-fluorophenyl)pentyl]-1-[2-[(3-chloro-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)amino]-2-oxoethyl]piperazine-2-carboxamide](/img/structure/B1202439.png)

![7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one](/img/structure/B1202440.png)

![Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B1202443.png)

![1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)

![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)

![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)

![[18F]Fluorothymidine](/img/structure/B1202453.png)

![[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1202455.png)